Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9ci)
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Overview
Description
Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9ci) is a chemical compound with the molecular formula C13H18N2O3. It is a derivative of carbamic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acetylhydroxyamino group attached to a pentyl chain, which is further esterified with a phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester typically involves the reaction of 5-(acetylhydroxyamino)pentylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The acetylhydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenylmethyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylhydroxyamino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in signal transduction, thereby modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: Similar in structure but lacks the acetylhydroxyamino and pentyl groups.
Ethyl carbamate: Contains an ethyl group instead of the phenylmethyl group.
Urea: Contains two amino groups instead of the ester group.
Uniqueness
Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester is unique due to the presence of the acetylhydroxyamino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
92700-68-0 |
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Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
benzyl N-[5-[acetyl(hydroxy)amino]pentyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-13(18)17(20)11-7-3-6-10-16-15(19)21-12-14-8-4-2-5-9-14/h2,4-5,8-9,20H,3,6-7,10-12H2,1H3,(H,16,19) |
InChI Key |
DXFYIBHRRGRJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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